5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)penta-2,4-dienamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperlonguminine can be synthesized through various methods. One common synthetic route involves the amidation of 5,6-dihydropyridin-2(1H)-one with 3,4,5-trimethoxycinnamic acid . This reaction typically requires the use of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) . Another method involves the Horner-Wadsworth-Emmons (HWE) approach, where phosphonoacetamide reacts with an aldehyde in the presence of a base .
Industrial Production Methods: Industrial production of piperlonguminine often involves extraction from the Piper longum plant. The extraction process includes drying and grinding the plant material, followed by solvent extraction using ethanol or methanol . The crude extract is then purified through chromatographic techniques to isolate piperlonguminine .
Chemical Reactions Analysis
Types of Reactions: Piperlonguminine undergoes various chemical reactions, including:
Oxidation: Piperlonguminine can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert piperlonguminine to its dihydro derivatives.
Substitution: Piperlonguminine can undergo nucleophilic substitution reactions, particularly at the dihydropyridine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted piperlonguminine derivatives.
Scientific Research Applications
Piperlonguminine has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various bioactive compounds.
Medicine: Investigated for its potential as an anticancer agent, particularly in breast cancer and thyroid cancer It also shows promise in treating inflammatory diseases and infections.
Industry: Utilized in the development of pharmaceuticals and as a natural pesticide.
Mechanism of Action
Piperlonguminine exerts its effects through multiple mechanisms:
Anticancer Activity: Induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and inhibiting key signaling pathways such as NF-κB and JAK/STAT
Anti-inflammatory Activity: Inhibits inflammatory signaling cascades, including MAPK and NF-κB, leading to reduced expression of pro-inflammatory cytokines.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes.
Comparison with Similar Compounds
Piperlonguminine is often compared with other alkaloids derived from Piper species, such as:
Piperine: Another major alkaloid from Piper longum, known for its bioenhancing properties.
Pipernonaline: Exhibits similar antimicrobial and anti-inflammatory activities.
Piperidine: A simpler alkaloid with a broad range of pharmacological activities.
Uniqueness: Piperlonguminine stands out due to its potent anticancer properties and ability to modulate multiple biological pathways, making it a versatile compound for therapeutic applications .
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)penta-2,4-dienamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-12(2)10-17-16(18)6-4-3-5-13-7-8-14-15(9-13)20-11-19-14/h3-9,12H,10-11H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAAPCGHVWVUEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C=CC=CC1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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